Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyridine ring, forming a unique structure that is of significant interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) leads to the formation of the desired heterocyclic core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states of the compound, while reduction could lead to more reduced forms with different functional groups.
Scientific Research Applications
Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
- Pyrrolo[1,2-a]pyrazine derivatives
- Pyrrolo[2,3-b]pyrazine derivatives
Uniqueness
Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific structure, which combines a pyrrole ring with a pyridine ring. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has drawn considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system. The presence of the methyl and carbonyl groups contributes to its unique chemical properties and biological interactions. The molecular formula is C10H10N2O3, with a molecular weight of approximately 194.20 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antibacterial and antifungal properties. In vitro tests indicate effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
- Anti-inflammatory Effects : The compound has been reported to inhibit key inflammatory pathways, including the cyclooxygenase (COX) enzymes. It demonstrates an IC50 value comparable to standard anti-inflammatory drugs.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methyl group or the introduction of different substituents can significantly influence its pharmacological profile. For example:
Modification | Effect on Activity |
---|---|
Addition of halogens | Enhanced antimicrobial activity |
Substitution at position 4 | Improved anti-inflammatory effects |
Case Studies
Several studies have explored the biological activities of related compounds within the same class. For instance:
- Antimicrobial Study : A study evaluated the antibacterial effects of various derivatives of pyrrolopyridine compounds against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the pyridine ring could lead to increased potency against these pathogens.
- Anti-inflammatory Research : In a controlled experiment involving carrageenan-induced paw edema in rats, derivatives similar to this compound showed significant reductions in edema compared to untreated controls.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-5-6-3-8(13)12-9(6)11-4-7(5)10(14)15-2/h4H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
TWVYBGMQAUBQIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(=O)NC2=NC=C1C(=O)OC |
Origin of Product |
United States |
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